molecular formula C15H11F3O2 B1343247 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid CAS No. 473264-01-6

3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid

Cat. No.: B1343247
CAS No.: 473264-01-6
M. Wt: 280.24 g/mol
InChI Key: ORMMKYADNPXZNO-UHFFFAOYSA-N
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Description

3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety.

Biochemical Analysis

Biochemical Properties

3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group in this compound is known to interact with various enzymes and proteins, influencing their activity and stability . For instance, it has been observed to interact with carbon-centered radical intermediates, which are essential in many biochemical processes . The nature of these interactions often involves the stabilization of radical intermediates, thereby facilitating various biochemical reactions.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the trifluoromethyl group can modulate the activity of certain signaling proteins, leading to altered cellular responses . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the overall cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins . These interactions can lead to enzyme inhibition or activation, depending on the specific context. Furthermore, the compound can induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcriptional and translational processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can cause toxic or adverse effects, including enzyme inhibition, cellular damage, and altered metabolic processes . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can be metabolized through oxidation and conjugation reactions, leading to the formation of different metabolites . These metabolic pathways are essential for understanding the compound’s overall biochemical activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can influence its overall effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of trifluoromethyl radicals to achieve the desired substitution . This process can be carried out under various conditions, often requiring the presence of a catalyst and specific reaction temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the aromatic ring .

Scientific Research Applications

3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid is unique due to the specific positioning of the trifluoromethyl group and the methyl group on the aromatic ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

3-methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-9-8-10(14(19)20)6-7-11(9)12-4-2-3-5-13(12)15(16,17)18/h2-8H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMMKYADNPXZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620589
Record name 2-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473264-01-6
Record name 2-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 2-methyl-2′-(trifluoromethyl)biphenyl-4-carboxylate, prepared in step 1 (3 g; 10.19 mmol; 1 eq.) in EtOH (90 mL), was added at RT an aqueous solution of sodium hydroxide (6.12 mL; 5 M; 30.58 mmol; 3 eq.). The reaction mixture was stirred at 60° C. for one hour. The reaction mixture was concentrated under vacuum to give a brown solid. It was taken up in water (400 mL) and the aqueous phase was washed twice with EtOAc (200 mL). Aqueous phase was acidified with concentrated HCl (2 mL) to pH 2. Then it was concentrated under vacuum until a precipitate was formed (⅓ of volume). The suspension was filtered off and dried under vacuum, affording the title compound as a beige solid (2.41 g, 84%). 1H NMR: (DMSO-d6, 300 MHz) δ 13.03 (s, 1H), 7.91-7.68 (m, 5H), 7.38-7.36 (d, J=8.27 Hz, 1H), 7.27-7.25 (d, J=8.24 Hz, 1H), 2.05 (s, 3H). LC/MS (Method A): 279.0 (M−H)−. HPLC (Method A) Rt 4.49 min (Purity: 95.7%).
Name
methyl 2-methyl-2′-(trifluoromethyl)biphenyl-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
6.12 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
84%

Synthesis routes and methods II

Procedure details

A mixture of methyl 4-bromo-3-methylbenzoate (20 g, 87 mmol), 2-(trifluoromethyl)benzeneboronic acid (24.9 g, 131 mmol), potassium carbonate (24 g, 175 mmol) and bis(tricyclohexylphosphine)palladium (II) dichloride (65 mg, 0.1 mmol) was prepared in dioxane (200 mL) and water (50 mL) under N2 atmosphere. The mixture was heated at 100° C. for 3 hours. A 5N aqueous solution of NaOH (100 mL) was added and the reaction mixture was stirred at 100° C. for one additional hour. The reaction mixture was cooled at RT and the aqueous layer was removed. The organic layer was filtered through a celite pad, concentrated until 75 mL under reduced pressure, diluted with water (125 mL) and washed with MTBE (2×200 mL). The aqueous layer was acidified to pH 1 with a 5N aqueous solution of HCl (25 mL) and extracted with MTBE (2×100 mL). The organic layers were combined, dried (Na2SO4) and filtered through a celite pad. The solution was concentrated until 100 mL, then heptane was added (200 mL). The mixture was concentrated until 100 mL. The precipitate was filtered off and rinsed twice with heptane, then dried under reduced pressure to give the title compound as a white powder (22.5 g, 92%). HPLC (Method A), Rt 4.4 min (purity: 100%). LC/MS (Method B): 279.0 (M−H)−. 1H NMR (DMSO-d6, 300 MHz) δ 13.0 (s, 1H), 7.87 (m, 2H), 7.80 (dd, J=7.9, 1.6 Hz, 1H), 7.75 (m, 1H), 7.64 (m, 1H), 7.34 (d, J=7.6 Hz, 1H), 7.23 (d, J=7.9 Hz, 1H), 2.02 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
65 mg
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
92%

Synthesis routes and methods III

Procedure details

To a solution of (2-methyl-2′-trifluoromethyl-[1,1′-biphenyl]-4-yl)-carboxylic acid methyl ester of Step B (1.9 g, 6.5 mmol) in tetrahydrofuran (30 mL) was added 1 N sodium hydroxide (13 mL, 13 mmol). The reaction mixture was heated at reflux overnight, then cooled and acidified with 2 N hydrochloric acid. The aqueous layer was extracted with ethyl acetate and the combined extracts were dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 1.65 g of the title compound as a white solid, m.p. 171–174° C.
Name
(2-methyl-2′-trifluoromethyl-[1,1′-biphenyl]-4-yl)-carboxylic acid methyl ester
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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